

4-Iododibenzofuran molecular weight and formula

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Compound of Interest

Compound Name: 4-Iododibenzofuran

Cat. No.: B1662023

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In-Depth Technical Guide: 4-Iododibenzofuran Introduction

4-Iododibenzofuran is a halogenated derivative of dibenzofuran, a heterocyclic compound featuring a furan ring fused to two benzene rings. The introduction of an iodine atom at the 4-position of the dibenzofuran core imparts unique chemical reactivity and physical properties, making it a valuable building block in various scientific disciplines. This guide provides a comprehensive overview of **4-Iododibenzofuran**, including its molecular characteristics, synthesis, and notable applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and synthesis.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₇ IO	[1][2]
Molecular Weight	294.09 g/mol	[1][2]
CAS Number	65344-26-5	[1][2][3]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	73°C (lit.)	[2]
Boiling Point	366.6 ± 15.0 °C (Predicted)	[2]
Density	1.809 ± 0.06 g/cm ³ (Predicted)	[2]
Storage Conditions	Keep in a dark place, sealed in a dry, room temperature environment.	[2]

Molecular Structure

The structure of **4-Iododibenzofuran** is characterized by the rigid, planar dibenzofuran scaffold with an iodine atom substituted at one of the alpha-positions adjacent to the oxygen heteroatom. This specific substitution pattern influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity in chemical transformations.

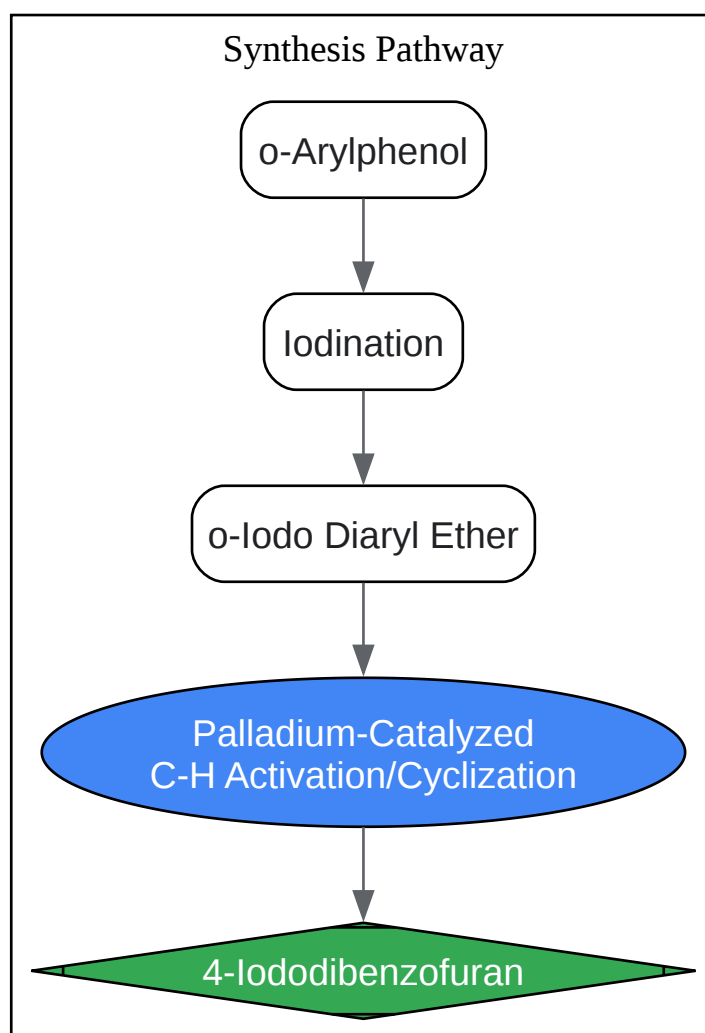
Caption: Molecular structure of **4-Iododibenzofuran**.

Synthesis of 4-Iododibenzofuran

The synthesis of **4-Iododibenzofuran** can be achieved through several methodologies, primarily involving the cyclization of appropriately substituted precursors.

Intramolecular Cyclization of o-Iodo Diaryl Ethers

A prominent and efficient method for constructing the dibenzofuran core is through the intramolecular C-H activation of o-iodo diaryl ethers. This approach offers a direct route to the desired scaffold. A general representation of this synthetic strategy is outlined below.



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Caption: General workflow for synthesizing **4-Iododibenzofuran**.

One specific method involves the CuI-mediated sequential iodination and cycloetherification of o-arylphenols.[4] Another approach utilizes a reusable Pd/C catalyst under ligand-free conditions for the cyclization of o-iododiaryl ether.[5] The synthesis of the o-iododiaryl ether precursor itself can be accomplished in a one-pot reaction through the sequential iodination and O-arylation of phenol under mild conditions.[5]

Experimental Protocol: Synthesis via Iodocyclization

The following protocol is a representative example of an iodocyclization reaction to form a benzofuran ring system, which is the core of dibenzofuran. This illustrates the principles that

can be adapted for the synthesis of **4-Iododibenzofuran**.

- Preparation of the Starting Material: A suitable substituted alkyne precursor is synthesized according to established literature procedures.
- Iodocyclization Reaction:
 - To a solution of the alkyne in an appropriate solvent (e.g., dichloromethane) at room temperature, an iodinating agent such as bis(2,4,6-collidine)iodonium hexafluorophosphate is added.[6]
 - The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). [6]
- Work-up and Purification:
 - Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove any excess iodine.
 - The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
 - The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired iodinated benzofuran derivative. [6]

Spectroscopic Characterization

The structural elucidation of **4-Iododibenzofuran** relies on a combination of spectroscopic techniques. While a specific, complete dataset for **4-Iododibenzofuran** is not readily available in the public domain, the expected spectroscopic features can be predicted based on the parent dibenzofuran molecule and related iodo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns of these signals would be complex due to the

fused ring system. The presence of the iodine atom will influence the chemical shifts of the adjacent protons.

- ^{13}C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran skeleton. The carbon atom directly bonded to the iodine will exhibit a characteristic chemical shift at a higher field (lower ppm value) compared to the other aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **4-Iododibenzofuran**.

- Molecular Ion Peak (M^+): The mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (294.09).
- Isotopic Pattern: The presence of iodine (^{127}I) will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.
- Fragmentation: Common fragmentation pathways may involve the loss of the iodine atom, leading to a significant peak at m/z 167 ($\text{M} - \text{I}$) $^+$, corresponding to the dibenzofuran cation.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Iododibenzofuran** will be characterized by absorption bands typical for aromatic C-H stretching and bending, as well as C-O-C stretching of the furan ring. The C-I stretching vibration is expected to appear in the far-infrared region (around $500\text{-}600\text{ cm}^{-1}$).

Applications in Research and Development

The unique structural and electronic properties of **4-Iododibenzofuran** make it a valuable intermediate in several areas of scientific research.

Medicinal Chemistry

Halogenated dibenzofurans, including **4-Iododibenzofuran**, have garnered interest for their potential biological activities.

- **Anticancer Properties:** Studies have indicated that some halogenated dibenzofurans exhibit significant anticancer properties.^[7] They can induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation.^[7]
- **Antimicrobial Activity:** Preliminary research suggests that these compounds may possess activity against various bacterial strains, presenting them as potential candidates for the development of new antibiotics.^[7]

Materials Science

The dibenzofuran core is a component of some organic electronic materials. The electronic properties of **4-Iododibenzofuran** make it a candidate for applications in:

- **Organic Light-Emitting Diodes (OLEDs):** Its ability to facilitate charge transport could enhance the efficiency of these devices.^[7]
- **Organic Photovoltaics (OPVs):** Similar to OLEDs, its electronic characteristics could be beneficial in the development of organic solar cells.^[7]

Chemical Synthesis

The carbon-iodine bond in **4-Iododibenzofuran** is a versatile functional group for further chemical transformations. It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of substituents onto the dibenzofuran scaffold. This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymer materials.^[2]

Conclusion

4-Iododibenzofuran is a chemically significant molecule with a well-defined structure and a range of potential applications. Its synthesis is accessible through modern organic chemistry techniques, and its structure can be unequivocally confirmed by standard spectroscopic methods. For researchers in drug discovery and materials science, **4-Iododibenzofuran** represents a versatile building block for the creation of novel and functional molecules. The continued exploration of its reactivity and biological activity is likely to uncover further applications in the future.

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